An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG2-(CH2)2-Boc
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG2-(CH2)2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the chemical properties, a representative synthesis protocol, purification methods, and the role of this linker in targeted drug delivery systems.
Introduction to Hydroxy-PEG2-(CH2)2-Boc
Hydroxy-PEG2-(CH2)2-Boc, systematically named tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker. Its structure comprises a hydroxyl (-OH) group for further conjugation, a hydrophilic di-ethylene glycol (PEG2) spacer to improve solubility, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group offers a stable carbamate that can be readily removed under acidic conditions to reveal a primary amine, enabling subsequent conjugation to other molecules of interest.
The key attributes of this linker, including its defined length, hydrophilicity, and orthogonal protecting group strategy, make it an important building block in the modular construction of complex bioconjugates.
Table 1: Chemical and Physical Properties of Hydroxy-PEG2-(CH2)2-Boc
| Property | Value |
| Systematic Name | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate |
| Synonyms | N-Boc-amino-PEG2-alcohol, Boc-NH-PEG2-OH |
| CAS Number | 139115-92-7 |
| Molecular Formula | C11H23NO5 |
| Molecular Weight | 249.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and water |
Synthesis of Hydroxy-PEG2-(CH2)2-Boc
The synthesis of Hydroxy-PEG2-(CH2)2-Boc is achieved through the selective N-protection of the primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The higher nucleophilicity of the amine compared to the hydroxyl group allows for a chemoselective reaction.
Synthesis Workflow
The overall synthetic process can be visualized as a straightforward, single-step protection reaction followed by purification.
Caption: Synthetic workflow for Hydroxy-PEG2-(CH2)2-Boc.
Experimental Protocol
This protocol is a representative procedure based on standard Boc protection of amino alcohols.
Materials:
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2-(2-(2-aminoethoxy)ethoxy)ethanol
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel (230-400 mesh)
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Ethyl acetate (EtOAc)
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Hexanes or petroleum ether
Procedure:
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To a solution of 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Table 2: Stoichiometry of Reactants
| Reactant | Molar Eq. |
| 2-(2-(2-aminoethoxy)ethoxy)ethanol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 |
| Triethylamine (TEA) | 1.1 |
Purification of Hydroxy-PEG2-(CH2)2-Boc
The crude product is typically purified by silica gel column chromatography to remove unreacted starting materials and by-products.
Purification Protocol
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Dissolve the crude product in a minimal amount of DCM.
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Prepare a silica gel column packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Load the dissolved crude product onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50-70% EtOAc).
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Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield Hydroxy-PEG2-(CH2)2-Boc as a colorless to pale yellow oil.
Table 3: Representative Purification Data
| Parameter | Value |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Ethyl Acetate / Hexanes (gradient) |
| Expected Yield | 85-95% |
| Expected Purity | >95% (as determined by NMR and LC-MS) |
Characterization
The structure and purity of the synthesized Hydroxy-PEG2-(CH2)2-Boc should be confirmed by standard analytical techniques.
Table 4: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.0-5.2 (br s, 1H, NH), 3.75-3.55 (m, 8H, OCH₂CH₂O), 3.52 (t, 2H, CH₂OH), 3.30 (q, 2H, CH₂NH), 2.55 (br s, 1H, OH), 1.44 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.1 (C=O), 79.2 (C(CH₃)₃), 72.5, 70.3, 70.2, 61.7 (OCH₂), 40.3 (CH₂NH), 28.4 (C(CH₃)₃). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₂₄NO₅⁺: 250.16; found: 250.16. [M+Na]⁺ calculated for C₁₁H₂₃NNaO₅⁺: 272.14; found: 272.15. |
Applications in Drug Development
Hydroxy-PEG2-(CH2)2-Boc is a key component in the construction of PROTACs and ADCs, where it serves as a flexible and hydrophilic linker.
Role in PROTACs
In a PROTAC, the linker connects a ligand for a target protein (warhead) to a ligand for an E3 ubiquitin ligase. The properties of the linker, such as its length and composition, are critical for the formation of a stable ternary complex and subsequent target protein degradation. The hydrophilic nature of the PEG spacer in Hydroxy-PEG2-(CH2)2-Boc can improve the overall solubility and cell permeability of the PROTAC molecule.[1][2][3]
Caption: Role of the linker in PROTAC-mediated protein degradation.
Role in Antibody-Drug Conjugates (ADCs)
In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic drug (payload).[4][5][6] The linker's stability in circulation and its ability to release the payload at the target site are crucial for the efficacy and safety of the ADC.[6] The hydroxyl group of Hydroxy-PEG2-(CH2)2-Boc provides a conjugation point for the payload, while the deprotected amine can be used to attach it to the antibody.
